molecular formula C8H9NO2 B8034486 1-(4-Hydroxyphenyl)ethanone Oxime

1-(4-Hydroxyphenyl)ethanone Oxime

Cat. No.: B8034486
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-RMKNXTFCSA-N
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Description

4-Hydroxyacetophenone oxime is a chemical compound derived from 4-hydroxyacetophenone. It is an oxime, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group. This compound is known for its role as an impurity in acetaminophen (paracetamol) and has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyacetophenone oxime can be synthesized through the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction typically involves refluxing the mixture to obtain the oxime in moderate to good yields .

Industrial Production Methods: A catalytic process for preparing 4-hydroxyacetophenone oxime involves reacting 4-hydroxyacetophenone with ammonia and hydrogen peroxide in the liquid phase. This reaction is carried out in the presence of a titanium-containing molecular sieve, which acts as a catalyst. The process is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyacetophenone oxime undergoes various chemical reactions, including:

    Beckmann Rearrangement: This reaction converts the oxime into an amide.

    Hydrolysis: The oxime can be hydrolyzed to form the corresponding ketone and hydroxylamine.

Common Reagents and Conditions:

    Beckmann Rearrangement: Catalysts such as Amberlyst 15 and acids like acetic acid are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed:

    Amides: Formed through Beckmann rearrangement.

    Ketones and Hydroxylamine: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 4-hydroxyacetophenone oxime involves its conversion into other compounds through chemical reactions. For instance, during the Beckmann rearrangement, the oxime undergoes a structural rearrangement to form an amide. This process involves the migration of a substituent from the carbon atom to the nitrogen atom, facilitated by the presence of an acid catalyst .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyacetophenone oxime is unique due to the presence of the hydroxyl group, which imparts different chemical properties and reactivity compared to other oximes. This functional group allows for additional hydrogen bonding and interactions, making it useful in specific synthetic applications .

Properties

IUPAC Name

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZSQTRWIYKUSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067854
Record name Ethanone, 1-(4-hydroxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34523-34-7
Record name Ethanone, 1-(4-hydroxyphenyl)-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(4-hydroxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyacetophenone Oxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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